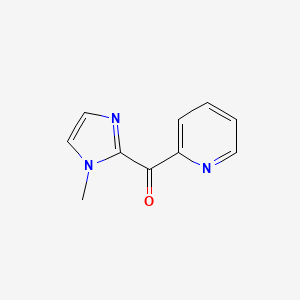

(1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone

Description

(1-Methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone is a heterocyclic methanone compound featuring a 1-methylimidazole ring linked via a ketone group to a pyridine moiety. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol (inferred from its phenyl analog in ). The imidazole ring contributes to electron-rich aromaticity, while the pyridine group introduces a basic nitrogen atom, influencing both reactivity and intermolecular interactions.

Synthesis: While direct evidence for the synthesis of this compound is absent in the provided materials, analogous compounds (e.g., imidazole-pyridine hybrids) are synthesized via nucleophilic aromatic substitution (SNAr) reactions (e.g., coupling chloropyridines with imidazole derivatives) or catalytic methods involving transition metals .

Applications: Imidazole-pyridine hybrids are explored in medicinal chemistry for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to mimic biological heterocycles .

Propriétés

IUPAC Name |

(1-methylimidazol-2-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13-7-6-12-10(13)9(14)8-4-2-3-5-11-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQWZNDZQCIWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415446 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86165-87-9 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone typically involves the condensation of appropriate imidazole and pyridine derivatives. One common method involves the reaction of 2-chloropyridine with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the imidazole or pyridine rings can be targeted by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of corresponding amines or alcohols.

Applications De Recherche Scientifique

Overview

The compound (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone (CAS 86165-87-9) is a heterocyclic organic molecule that combines an imidazole ring with a pyridine ring, featuring a ketone functional group. This unique structure provides the compound with diverse applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

Antimicrobial Properties : Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains. This suggests potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity : The imidazole moiety is prevalent in many anticancer drugs due to its ability to interact with biological targets. Studies are ongoing to explore how (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone can be utilized in cancer therapy .

Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic potential. This aspect is crucial for drug design as enzyme inhibitors can play significant roles in treating various diseases.

Synthetic Organic Chemistry

The synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes and amines under controlled conditions to yield high-purity products.

These synthetic routes allow for efficient production while minimizing by-products, making the compound an attractive candidate for further research and application development.

Biological Interaction Studies

Studies focusing on the binding affinity of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Techniques such as:

- Molecular Docking

- Surface Plasmon Resonance

These methods help elucidate how the compound interacts at the molecular level, paving the way for its use in drug development and therapeutic applications.

Case Studies

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity Study :

- Cancer Therapeutics Research :

- Enzyme Inhibition Analysis :

Mécanisme D'action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole and pyridine rings can bind to metal ions or active sites of enzymes, thereby modulating their activity. This compound may inhibit enzyme function by chelating metal cofactors or by competing with natural substrates for binding sites.

Comparaison Avec Des Composés Similaires

Structural Analogs and Molecular Properties

Key structural analogs include compounds with variations in the aromatic rings or substituents. Below is a comparative analysis:

Key Observations :

- Electron Effects : Replacing phenyl (electron-neutral) with pyridin-2-yl (electron-deficient due to nitrogen) enhances polarity and hydrogen-bonding capacity, affecting solubility and reactivity .

- Conjugation: Bipyridine derivatives (e.g., ) exhibit extended π-conjugation, leading to fluorescence properties, unlike the simpler methanone structure.

- Steric Hindrance: Bulkier substituents (e.g., thienothiophene in ) reduce solubility in polar solvents compared to the target compound.

Physicochemical and Spectral Properties

- Melting Points: Thienothiophene derivatives (e.g., ) exhibit high melting points (>300°C) due to rigid aromatic systems, whereas imidazole-pyridine methanones likely have lower melting points (estimated 150–200°C).

- Spectroscopy: IR: Strong C=O stretches (~1700–1720 cm⁻¹) are consistent across methanone derivatives . NMR: Imidazole protons resonate at δ 7.5–8.0 ppm, while pyridine protons appear downfield (δ 8.5–9.0 ppm) .

Activité Biologique

(1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone, a compound with the CAS number 86165-87-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies and reviews.

The compound is characterized by its imidazole and pyridine moieties, which are known for their diverse biological activities. Its structure can be represented as follows:

Synthesis

The synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone typically involves reaction pathways that facilitate the formation of C–N bonds. Various methods have been reported in the literature, including those that utilize aromatic aldehydes and amines under mild conditions to yield the desired product efficiently .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities range from 2.43 to 14.65 μM, indicating significant potency .

Table 1: Cytotoxic Activity of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis via caspase activation |

| HepG2 | 4.98 - 14.65 | Microtubule destabilization |

The biological activity of (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone is largely attributed to its interaction with cellular targets such as microtubules and various kinases. It has been reported to disrupt microtubule assembly at concentrations as low as 20 μM, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study: Apoptosis Induction

In a study focused on breast cancer cells, treatment with this compound resulted in morphological changes characteristic of apoptosis and enhanced caspase-3 activity by up to 57% at higher concentrations (10 μM), confirming its role as an apoptosis-inducing agent .

Other Biological Activities

Beyond its anticancer properties, there is emerging evidence that compounds similar to (1-methyl-1H-imidazol-2-yl)(pyridin-2-yl)methanone may also exhibit antibacterial and anti-inflammatory activities. The imidazole ring is known for its ability to interact with various biological targets, suggesting a broader therapeutic potential .

Q & A

Basic Research Question

- ¹H-NMR : Assignments rely on chemical shifts in DMSO-<i>d</i>6 (e.g., δ 13.80–8.32 ppm for imidazole and pyridine protons) .

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures, particularly for lanthanide complexes, enabling precise bond-length and angle analysis .

- Magnetic susceptibility : AC susceptibility studies under zero/external DC fields validate slow magnetic relaxation in Dy/Er/Nd complexes .

How can enantioselectivity be achieved in cycloaddition reactions involving this compound, and what role do Ce(IV) catalysts play?

Advanced Research Question

Ce(IV) pyridyl-bis(oxazoline) catalysts induce endo -selectivity via a dual activation mechanism:

- The Ce(IV) center coordinates the nitrone and unsaturated ketone substrates, aligning them for stereocontrol .

- Low temperatures (0°C) stabilize the transition state, favoring enantiomeric excess (72% yield, >95% purity) .

- Computational modeling (DFT) is recommended to map transition states and optimize ligand geometry .

What computational approaches aid in understanding the electronic structure and reactivity of this compound in coordination complexes?

Advanced Research Question

- Density Functional Theory (DFT) : Models ligand-to-metal charge transfer (LMCT) in lanthanide complexes (e.g., Dy, Er) to predict magnetic anisotropy .

- Mulliken population analysis : Quantifies electron density distribution on the imidazole-pyridyl backbone, explaining its strong σ-donor capability .

- Molecular dynamics simulations : Assess solvent effects (e.g., EtOAc vs. THF) on reaction kinetics and stereoselectivity .

How does the compound's structure influence its catalytic activity in lanthanide-based materials?

Advanced Research Question

The imidazole-pyridyl moiety acts as a bidentate ligand , forming stable complexes with lanthanides:

- Steric effects : The 1-methyl group on imidazole prevents aggregation, enhancing solubility in non-polar solvents .

- Electronic effects : The pyridyl nitrogen and imidazole N–H group provide dual coordination sites, facilitating high-spin states in Dy(III) complexes .

- Magnetic properties : Complexes like [Dy(acac)3(bik-Et)] exhibit single-molecule magnet (SMM) behavior under zero magnetic field .

How to troubleshoot low yields in the synthesis of this compound, considering factors like catalyst loading and solvent choice?

Q. Methodological Guidance

- Catalyst decomposition : Ensure strict inert conditions (N₂ atmosphere) to prevent Ce(IV) reduction .

- Solvent polarity : Switch to EtOAc for better substrate solubility compared to THF .

- Purification optimization : Use gradient elution (30% → 70% EtOAc/hexanes) to resolve closely eluting byproducts .

- Reaction monitoring : Employ TLC (Rf = 0.62) at 12-hour intervals to identify incomplete reactions .

How to resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Q. Data Contradiction Analysis

- Tautomerism : Imidazole derivatives exhibit prototropic tautomerism (e.g., 4-phenyl vs. 5-phenyl isomers), causing split peaks in DMSO-<i>d</i>6 (δ 13.80 and 13.63 ppm) .

- Solution : Use 2D NMR (¹H-¹³C HSQC) to assign tautomers or crystallize the product for unambiguous structure determination .

- Impurity identification : Compare experimental NMR with simulated spectra (e.g., ACD/Labs) to detect residual solvents or unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.